2,4-Dimethoxy-5-methylpyridine

Medicinal Chemistry Chemical Synthesis Physicochemical Profiling

Sourcing a pyridine building block with precise electronic tuning for medchem SAR often forces a trade-off between lead time and purity. 2,4-Dimethoxy-5-methylpyridine (CAS 1227574-94-8) resolves this bottleneck with a defined 2,4-dimethoxy-5-methyl substitution pattern that lowers pKa (~4.99 vs. 5.25 for pyridine) and directs regioselective functionalization. - Delivers a predictable electronic/steric fingerprint that generic pyridines cannot replicate, enabling rational pKa modulation for passive permeability optimization. - Available at 95% purity from multiple qualified suppliers, minimizing impurity-driven catalytic interference in multi-step process chemistry. - Stocked in standard research quantities with short lead times, ensuring continuity for iterative library synthesis and scale-up campaigns.

Molecular Formula C8H11NO2
Molecular Weight 153.18
CAS No. 1227574-94-8
Cat. No. B1651101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-5-methylpyridine
CAS1227574-94-8
Molecular FormulaC8H11NO2
Molecular Weight153.18
Structural Identifiers
SMILESCC1=CN=C(C=C1OC)OC
InChIInChI=1S/C8H11NO2/c1-6-5-9-8(11-3)4-7(6)10-2/h4-5H,1-3H3
InChIKeyBICURXLPGZOSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-5-methylpyridine: Properties and Procurement


2,4-Dimethoxy-5-methylpyridine (CAS 1227574-94-8) is a trisubstituted pyridine derivative with molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g/mol . It features methoxy groups at the 2- and 4-positions and a methyl group at the 5-position of the pyridine ring. This substitution pattern confers distinct physicochemical properties relative to unsubstituted pyridine or other alkyl/alkoxy pyridine analogs, including a predicted pKa of 4.99 ± 0.18 and a boiling point of 222.3 ± 35.0 °C . The compound is primarily offered as a high-purity research chemical (95–98%) by multiple suppliers for use in synthetic organic chemistry and medicinal chemistry research .

Unique 2,4-dimethoxy-5-methyl substitution pattern provides distinct electronic and steric profile for regioselective synthesis
Reduced basicity relative to pyridine may shift protonation equilibrium, relevant for medicinal chemistry permeability models
Available in research-grade purities (95–98%), allowing grade selection based on reaction sensitivity

2,4-Dimethoxy-5-methylpyridine vs. Generic Analogs


The 2,4-dimethoxy-5-methyl substitution pattern on the pyridine core is not merely cosmetic; it fundamentally alters the electronic environment of the heterocyclic nitrogen and the steric accessibility of reactive sites. This unique arrangement results in a distinct basicity (predicted pKa = 4.99) compared to unsubstituted pyridine (pKa ≈ 5.25) , affecting protonation state and nucleophilicity under physiological or reaction conditions. Furthermore, the methoxy groups are strong electron-donating substituents that activate the ring toward electrophilic aromatic substitution, while the methyl group provides steric bulk that can direct regioselectivity in subsequent functionalization. Simple generic pyridines lacking this precise substitution profile cannot recapitulate the same reactivity, solubility characteristics, or potential biological target engagement, rendering direct substitution invalid for applications where this specific electronic and steric fingerprint is required.

Basicity mismatch

The predicted lower pKa alters protonation state compared to pyridine; generic pyridines may not reproduce this electronic environment.

Reactivity profile

Methoxy groups activate the ring and direct electrophilic substitution; lack of the exact 2,4-dimethoxy-5-methyl pattern can lead to different regioselectivity.

Steric effects

The 5-methyl group introduces steric bulk that influences metalation and coupling; simpler analogs without this substituent may not offer the same steric control.

2,4-Dimethoxy-5-methylpyridine: Quantitative Differentiation


Reduced Basicity vs. Pyridine

2,4-Dimethoxy-5-methylpyridine exhibits a lower predicted basicity than unsubstituted pyridine, with a calculated pKa of 4.99 ± 0.18 compared to the established experimental pKa of 5.25 for pyridine . This 0.26 unit decrease reflects the electron-withdrawing inductive effect of the methoxy groups outweighing their resonance donation in the context of the pyridine nitrogen. The altered basicity directly impacts the compound's protonation equilibrium at pH 7.4, where a lower pKa corresponds to a reduced fraction of the protonated (charged) species.

Reduced Basicity
Class-level
pKa 4.99 ± 0.18 (predicted) vs pyridine 5.25 (exp); Δ = −0.26
Lower basicity may influence protonation and permeability assessment in medicinal chemistry contexts.
Predicted value; experimental validation recommended.
Medicinal Chemistry Chemical Synthesis Physicochemical Profiling

Boiling Point and Density Differences

The addition of a 5-methyl group to the 2,4-dimethoxypyridine scaffold significantly increases the boiling point and slightly decreases the predicted density. The target compound has a predicted boiling point of 222.3 ± 35.0 °C and density of 1.042 ± 0.06 g/cm³ , whereas the closely related analog 2,4-dimethoxypyridine (CAS 18677-43-5) has a reported boiling point of 200–201 °C and a predicted density of 1.064 ± 0.06 g/cm³ .

Boiling Point & Density
Cross-study comparable
BP 222.3 ± 35.0 °C; density 1.042 g/cm³ vs 2,4-dimethoxypyridine BP 200–201 °C, density 1.064 g/cm³
Higher boiling point suggests different intermolecular interactions; may influence purification strategy.
Predicted values; experimental confirmation needed.
Process Chemistry Purification Analytical Chemistry

Purity Grade Options

The compound is routinely available at a minimum purity of 95% from multiple reputable suppliers, with premium grades achieving 98% purity . This dual-tier availability allows users to select an appropriate grade based on application requirements, where 95% purity suffices for exploratory synthesis and 98% is indicated for sensitive reactions or when the target is a key intermediate in multi-step sequences where impurity carryover is unacceptable.

Purity Grade Options
Reported
95% standard / 98% premium grade; impurity burden reduced by up to 60% relative to standard grade.
Premium grade may reduce impurity-related side reactions, supporting yield consistency in sensitive transformations.
Based on supplier CoA; verify for specific application requirements.
Chemical Procurement Quality Control Synthetic Reliability

2,4-Dimethoxy-5-methylpyridine: Key Applications


Lead Optimization for Improved Permeability

Given its reduced basicity (pKa = 4.99) relative to pyridine, 2,4-dimethoxy-5-methylpyridine is particularly well-suited as a scaffold or building block in medicinal chemistry when the goal is to lower the pKa of a basic nitrogen to reduce the fraction of positively charged species at physiological pH . This property is advantageous for improving passive membrane permeability and potentially enhancing oral bioavailability in drug discovery programs where the target binding site is intracellular.

Regioselective Heterocycle Synthesis

The unique substitution pattern (2,4-dimethoxy-5-methyl) provides a defined electronic and steric environment that can direct electrophilic aromatic substitution or metalation reactions with greater regioselectivity than unsubstituted or less-substituted pyridines . This makes the compound a strategic intermediate in the construction of more complex heterocyclic frameworks where a specific substitution orientation is critical for downstream biological activity.

High-Purity Starting Material for Scale-Up

The commercial availability of 2,4-dimethoxy-5-methylpyridine at 98% purity enables its use as a reliable building block in multi-step process chemistry routes where impurity accumulation can significantly erode overall yield and complicate purification. The premium purity grade minimizes the introduction of unknown impurities that could interfere with catalytic cycles or lead to difficult-to-remove byproducts in late-stage intermediates.

Application
Selection Property
Validation Focus
Permeability lead optimization
Reduced basicity scaffold (predicted lower pKa)
Passive permeability and oral bioavailability models
Regioselective heterocycle construction
Defined 2,4-dimethoxy-5-methyl substitution pattern
Electrophilic substitution or metalation regioselectivity
Multi-step synthesis scale-up
High-purity building block (98% grade available)
Impurity control and yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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